1-(3-chloro-4-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
- This compound is also known as methyl isoeugenol or isoeugenol methyl ether . Its chemical formula is C₁₁H₁₄O₂ .
- It appears as a slightly viscous, colorless to pale yellow liquid with a fragrance reminiscent of clove. It has a melting point of 98-100°C and a boiling point of 262-264°C .
- Naturally, it occurs in more than 60 essential oils, including lemongrass oil, ylang-ylang oil, and valerian oil .
Preparation Methods
- The synthesis of methyl isoeugenol involves etherification of barbituric acid with methanol. Here’s the process:
- React barbituric acid with an appropriate base to form the barbiturate salt.
- Then, react the barbiturate salt with methanol to obtain methyl isoeugenol.
Chemical Reactions Analysis
- Methyl isoeugenol can undergo various reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions are possible.
Substitution: It can participate in substitution reactions.
- Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (like sodium borohydride), and various acids and bases.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Anesthetic Properties: Methyl isoeugenol exhibits mild anesthetic effects and has been used in surgical and clinical procedures.
Biological Studies: Researchers study its impact on biological systems, including its potential as an analgesic or anti-inflammatory agent.
Industrial Use: It finds applications in perfumery and flavoring due to its pleasant aroma.
Mechanism of Action
- The exact mechanism isn’t fully elucidated, but it likely involves interactions with specific receptors or enzymes.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
- Methyl isoeugenol is unique due to its specific fragrance profile.
- Similar compounds include eugenol, isoeugenol, and other phenolic ethers.
Remember, this compound’s properties and applications continue to be explored, so future discoveries may enhance our understanding.
Properties
Molecular Formula |
C15H14ClN5 |
---|---|
Molecular Weight |
299.76 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14ClN5/c1-3-6-17-14-12-8-20-21(15(12)19-9-18-14)11-5-4-10(2)13(16)7-11/h3-5,7-9H,1,6H2,2H3,(H,17,18,19) |
InChI Key |
VKTKMRZALFWAEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC=C)Cl |
Origin of Product |
United States |
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